4-Phenoxyazepane hydrochloride

Description

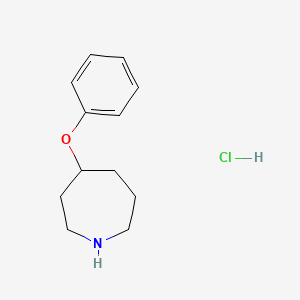

4-Phenoxyazepane hydrochloride is a synthetic organic compound featuring a seven-membered azepane ring substituted with a phenoxy group (oxygen-linked phenyl) and a hydrochloride salt. The azepane ring provides conformational flexibility compared to six-membered cyclohexane or piperidine derivatives, which may influence binding affinity and metabolic stability .

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

4-phenoxyazepane;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |

InChI Key |

VDFOHYVLCIJCGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)OC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of 4-Phenoxyazepane hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps: alkylation, substitution, reduction, and chlorination. This method is suitable for industrial production, with a total yield of about 70% and a purity of 99% . The process involves using cycloheximide as a raw material and obtaining the final product through the mentioned steps under mild conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azepane nitrogen and phenoxy oxygen serve as potential sites for nucleophilic substitution. For example:

-

Amine alkylation : The secondary amine in the azepane ring undergoes alkylation with alkyl halides or epoxides under basic conditions, forming tertiary amines.

-

Phenoxy group displacement : The phenoxy substituent can participate in aromatic nucleophilic substitution (SNAr) with strong nucleophiles (e.g., amines or thiols) under acidic or high-temperature conditions.

Representative Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amine alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-Alkylated azepane derivative |

| SNAr at phenoxy group | NaNHR (amine), H₂SO₄, 120°C | Aryl amine derivative |

Salt Formation and Acid-Base Reactions

The hydrochloride salt form enhances solubility and stability. Key reactions include:

-

Deprotonation : Treatment with NaOH or NaHCO₃ liberates the free base (4-phenoxyazepane), which can undergo further reactions.

-

Counterion exchange : Reaction with other acids (e.g., H₂SO₄, CF₃COOH) yields alternative salts.

Reductive Reactions

The azepane ring and phenoxy group are susceptible to reduction:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the azepane ring to a fully saturated structure, though this is less common due to ring stability.

-

Phenoxy group reduction : LiAlH₄ selectively reduces the phenoxy ether to a phenol under anhydrous conditions.

Oxidation Reactions

Oxidative pathways involve:

-

Amine oxidation : Oxidants like m-CPBA convert the secondary amine to an N-oxide, altering electronic properties.

-

Phenoxy group oxidation : Strong oxidants (e.g., KMnO₄) may cleave the phenoxy group, though steric hindrance limits this.

Cross-Coupling Reactions

The phenoxy group enables participation in metal-catalyzed couplings:

-

Suzuki–Miyaura coupling : With aryl boronic acids and Pd catalysts, the phenoxy group can be functionalized to yield biaryl derivatives .

Example Protocol :

| Component | Quantity/Conditions |

|---|---|

| 4-Phenoxyazepane·HCl | 1.0 equiv |

| Aryl boronic acid | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Base (Na₂CO₃) | 2.0 equiv |

| Solvent (DME/H₂O) | 3:1, reflux, 12 h |

Heterocyclic Ring Functionalization

The azepane ring undergoes strain-driven reactions:

-

Ring expansion/contraction : Under acidic conditions, the azepane can rearrange to form piperidine or azocane derivatives.

-

Cycloaddition : The nitrogen lone pair participates in [3+2] cycloadditions with nitrones or diazo compounds.

Pharmacologically Relevant Interactions

In biological systems, the compound interacts via:

-

Hydrogen bonding : The phenoxy oxygen and protonated amine form H-bonds with neurotransmitter receptors .

-

π-Stacking : The aromatic ring engages in hydrophobic interactions with enzyme active sites .

Mechanistic Insights from Analogous Compounds :

| Reaction Type | Observed in Analogs | Relevance to 4-Phenoxyazepane·HCl |

|---|---|---|

| Amide bond formation | Via carbodiimide coupling | Applicable to secondary amine |

| Reductive alkylation | Using NaBH₃CN | Probable for N-functionalization |

Scientific Research Applications

4-Phenoxyazepane hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used in organic synthesis as a building block for more complex molecules.

Biology: It is used in the study of biological processes and interactions.

Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between 4-Phenoxyazepane hydrochloride and related hydrochlorides:

Key Observations :

- Substituent Effects: Chlorine or methoxy groups (e.g., in Chlorphenoxamine HCl or 4-Methoxyphenethylamine HCl ) enhance lipophilicity, influencing blood-brain barrier penetration.

- Hydrochloride Salt : Common across all compounds, improving aqueous solubility and bioavailability.

Pharmacological and Functional Differences

- Tapentadol HCl: Combines µ-opioid receptor agonism and norepinephrine reuptake inhibition, making it effective for neuropathic pain. The piperidine core is critical for dual activity .

- Fexofenadine HCl : A zwitterionic antihistamine with minimal CNS penetration due to its polar hydroxydiphenylmethyl group, reducing sedation risks .

- Donepezil HCl: Targets acetylcholinesterase via its benzylpiperidine and indanone moieties, prolonging acetylcholine activity in Alzheimer’s disease .

- Chlorphenoxamine HCl: Exhibits anticholinergic and antihistaminic effects, useful in motion sickness. The chloro-substituted phenoxy group enhances receptor affinity .

Pharmacokinetic and Stability Profiles

- Solubility : Hydrochloride salts universally enhance solubility. For example, Donepezil HCl’s solubility is critical for oral bioavailability .

- Metabolic Stability : Larger rings (e.g., azepane) may reduce first-pass metabolism compared to piperidine derivatives like Tapentadol.

- Stability Data: Compounds like Raloxifene HCl require stability-indicating chromatographic methods due to sensitivity to oxidation , suggesting similar protocols may apply to 4-Phenoxyazepane HCl.

Biological Activity

4-Phenoxyazepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a phenoxy group attached to an azepane ring, which is a seven-membered saturated heterocyclic compound. The unique structure allows for various interactions with biological targets, particularly in the central nervous system.

Biological Activities

1. Enzyme Inhibition

Recent studies have indicated that compounds similar to 4-phenoxyazepane exhibit significant inhibitory effects on Class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases. The structure-activity relationship (SAR) analysis shows that substituents at the C-4 position enhance the enzyme-inhibiting activity. For instance, compounds with C-4 substitutions demonstrated IC50 values ranging from 3 to 870 nM against HDAC isoenzymes, indicating potent inhibitory effects .

2. Neuroprotective Effects

In vitro studies have revealed that this compound and its derivatives can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). This protective effect is observed at sub-micromolar concentrations without significant cytotoxicity, suggesting a promising therapeutic potential for treating neurodegenerative disorders .

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 (nM) |

|---|---|---|

| HDAC Inhibition | Class II HDACs inhibition | 3 - 870 |

| Neuroprotection | Protection against H2O2-induced neuronal damage | Sub-micromolar |

| Cytotoxicity | Assessment of cell viability | Minimal |

Case Studies

Case Study 1: Neuroprotective Potential

In a study investigating the neuroprotective effects of phenoxazine derivatives, it was found that compounds similar to 4-phenoxyazepane exhibited stronger protective effects against MPP+-induced neurotoxicity compared to traditional phenothiazines. This suggests that modifications at the C-4 position may enhance neuroprotective properties while reducing cytotoxicity .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis indicated that hydrophobic moieties and functional groups capable of hydrogen bond formation significantly influence the binding affinity and inhibitory potency against HDACs. The presence of such substituents at the C-4 position was crucial for achieving higher enzymatic inhibition rates, making these derivatives promising candidates for further development as therapeutic agents targeting neurological disorders .

Q & A

Q. How can discrepancies in chromatographic purity assessments be resolved?

- Methodology : Apply factorial design experiments to identify variables affecting retention times or peak symmetry. For example, adjust column temperature (±5°C) or mobile phase pH (±0.2 units) to isolate interference from degradation products . Cross-validate results using orthogonal methods like capillary electrophoresis or differential scanning calorimetry (DSC) .

Q. What strategies optimize the synthesis yield of this compound under scaled conditions?

- Methodology : Employ kinetic analysis to identify rate-limiting steps. For azepane ring formation, consider catalyst screening (e.g., Pd/C for hydrogenation) or solvent polarity adjustments (e.g., DMF vs. THF) to improve cyclization efficiency . Monitor intermediate stability via real-time MS or Raman spectroscopy to prevent side reactions .

Q. How do researchers address conflicting in vitro and in vivo pharmacokinetic data for this compound?

- Methodology : Conduct species-specific metabolic profiling (e.g., liver microsomes from rats vs. humans) to identify interspecies differences in CYP450 metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile dissolution data (e.g., from fast-dissolving tablet assays ) with bioavailability outcomes. Adjust formulation excipients (e.g., viscosity-reducing agents like pyridoxine hydrochloride ) to enhance solubility in physiological media.

Q. What advanced techniques validate the stability of this compound under accelerated degradation conditions?

- Methodology : Perform forced degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS. Compare degradation pathways to structurally related compounds, such as thiamine hydrochloride, where oxidation at the azepane nitrogen is a common pathway . Use Arrhenius plots to extrapolate shelf-life predictions .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodology : Normalize data using cell viability controls (e.g., MTT assays with pyridoxine hydrochloride as a reference ). Perform dose-response curve clustering to identify outliers. Validate findings using 3D cell cultures or organoid models to mimic in vivo conditions more accurately .

Q. What statistical approaches are recommended for multivariate analysis of pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.